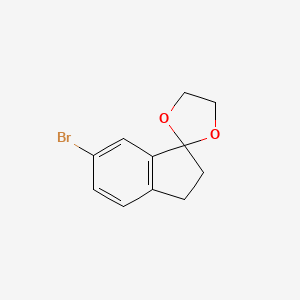
methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate (MPPC) is an organic compound derived from the pyrazole family of heterocyclic compounds, which has been studied for its potential applications in scientific research. MPPC is a colorless, crystalline solid that has been used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals. Its unique properties, such as its low volatility, low toxicity, and high solubility in water, make it an attractive compound for use in laboratory experiments.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate serves as a building block in the synthesis of heterocyclic compounds, highlighting its versatility and importance in organic chemistry. The reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, underscores their value in creating a variety of heterocyclic structures, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and spiropyrroles. This reactivity facilitates the synthesis of diverse classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, such as amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, methyl-substituted pyrazoles, a category to which this compound belongs, have demonstrated significant potential. These compounds are reported to exhibit a wide spectrum of biological activities, underscoring the medicinal significance of the pyrazole scaffold. The synthetic approaches and medical applications of these derivatives have been extensively reviewed, offering insights into their potential as medicinal scaffolds and highlighting their diverse pharmacological profiles (Sharma et al., 2021).
Anticancer Agent Development
The role of Knoevenagel condensation products, including those derived from pyrazole carboxylates, in the development of anticancer agents has been explored. These compounds, through their ability to target various cancer pathways, such as DNA, microtubules, and kinases, demonstrate remarkable anticancer activity. This highlights the significance of the pyrazole carboxylate scaffold in the synthesis of pharmacologically relevant molecules, pointing to its potential in drug discovery and the development of new therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Biological Activities and Applications
Pyrazole carboxylic acid derivatives, related to this compound, have shown a wide range of biological activities, including antimicrobial, anticancer, and antidepressant effects. These compounds serve as significant scaffold structures in heterocyclic chemistry due to their diverse synthetic applicability and biological activity. The comprehensive review of these derivatives' synthesis and biological applications offers valuable guidance for scientists in medicinal chemistry, aiming to generate new leads with high efficacy and reduced microbial resistance (Cetin, 2020).
Propriétés
IUPAC Name |
methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOPUVISAVYJOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



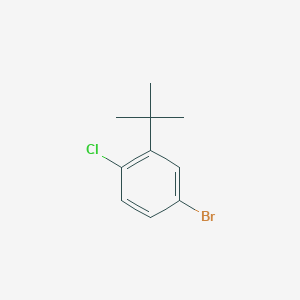
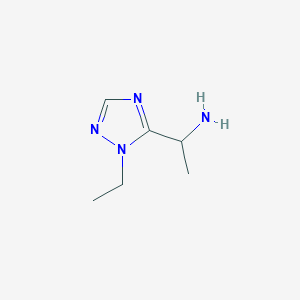
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439336.png)
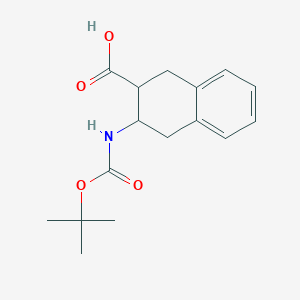
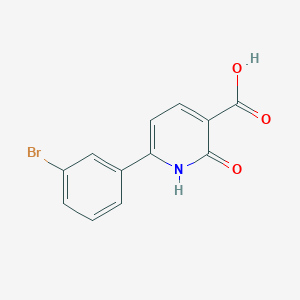
![3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439344.png)




